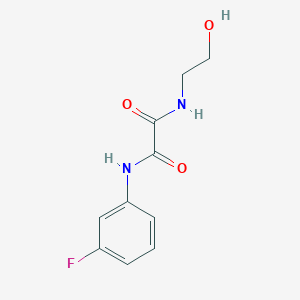
N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain a furan ring, a pyrazole ring, a trifluoromethyl group, and a benzenesulfonamide group . Furan is a heterocyclic compound with a 5-membered aromatic ring . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms . The trifluoromethyl group is a functional group in organofluorines that has the formula -CF3 . Benzenesulfonamide is an organosulfur compound with the formula C6H5SO2NH2 .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The furan and pyrazole rings would contribute to the aromaticity of the compound . The trifluoromethyl group would likely add to the compound’s polarity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The trifluoromethyl group, for example, is known to undergo various reactions, including radical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include its polarity, aromaticity, and the presence of the trifluoromethyl group .Wissenschaftliche Forschungsanwendungen
Radical Trifluoromethylation
The trifluoromethyl group plays a crucial role in pharmaceuticals, agrochemicals, and materials. Recent advances in radical trifluoromethylation have highlighted its importance. Researchers have explored the introduction of trifluoromethyl groups into carbon-centered radical intermediates, leading to novel compounds with enhanced properties .
Functionalized Tetrahydrofuran Derivatives
The compound’s structure contains a furan ring, which can be functionalized to yield valuable derivatives. For instance, a three-step strategy involves ring opening of 2,5-dimethylfuran to 2,5-hexanedione, followed by aldol condensation with aldehydes and hydrogenation–cyclization of the condensation intermediate. These alkylated tetrahydrofuran derivatives find applications in organic synthesis and materials science .
Biomass Conversion: 2,5-Furandicarboxylic Acid (FDCA)
2,5-Furandicarboxylic acid (FDCA) is a platform chemical derived from furan. It has garnered attention as a potential replacement for petroleum-derived terephthalate acid (TPA). FDCA can be synthesized from furan derivatives, including the compound . Its applications span green plastics, polymers, and biorefineries .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-4-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O3S/c1-22-14(15-3-2-8-25-15)9-12(21-22)10-20-26(23,24)13-6-4-11(5-7-13)16(17,18)19/h2-9,20H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGABZQMRFVXMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

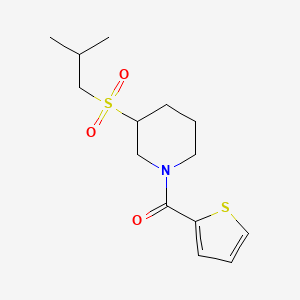
![3,6-dichloro-N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B2559928.png)
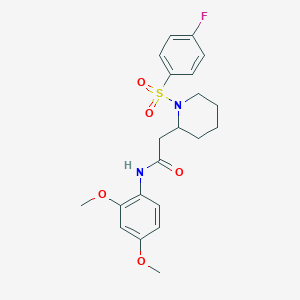
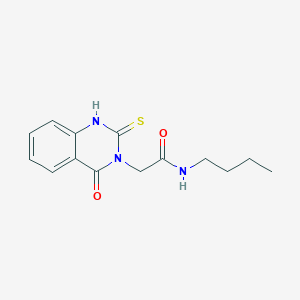
![2-Chloro-N-[2-fluoro-4-(2-oxopyridin-1-yl)phenyl]acetamide](/img/structure/B2559937.png)
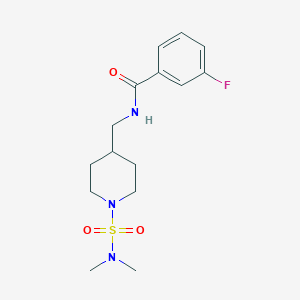
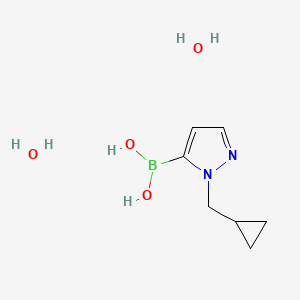

![3-(2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl)propyl benzoate](/img/structure/B2559943.png)
![5-[2-(Butylcarbamoyl)-2-cyanoeth-1-en-1-yl]-2-hydroxybenzoic acid](/img/structure/B2559945.png)

![N-[5-Cyclopropyl-2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2559948.png)
![3-(3-fluorophenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2559949.png)
